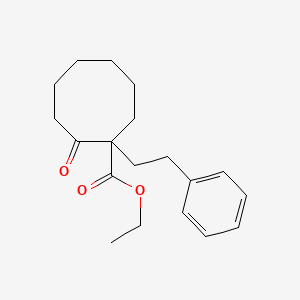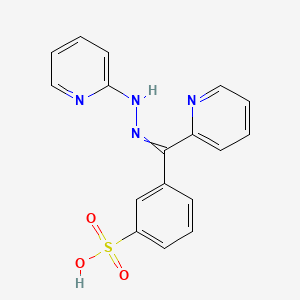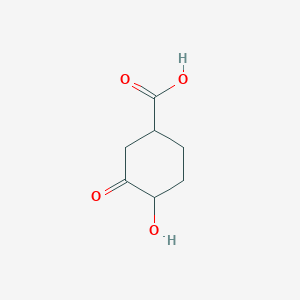
4-Hydroxy-3-oxocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-oxocyclohexane-1-carboxylic acid is a cyclic keto acid with the molecular formula C7H10O4. It is a conjugate acid of 4-hydroxy-3-oxocyclohexane-1-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-oxocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of cyclohexanone derivatives. For instance, starting from 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne, the compound can be prepared through a series of oxidation and hydrolysis steps .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using suitable oxidizing agents under controlled conditions. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-3-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . This property is crucial in various chemical reactions and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Shares a similar cyclohexane ring structure but lacks the keto and hydroxyl groups.
4-Oxocyclohexanecarboxylic acid: Similar structure but without the hydroxyl group.
Cyclohexanone: Contains the keto group but lacks the carboxylic acid and hydroxyl groups.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-hydroxy-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-5,8H,1-3H2,(H,10,11) |
InChI Key |
BYPXGAVDTZXOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


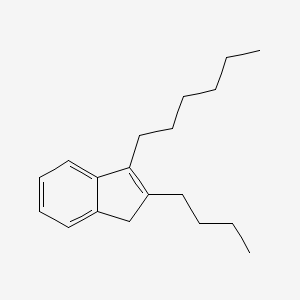
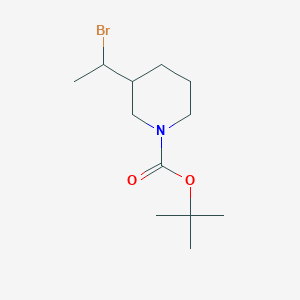
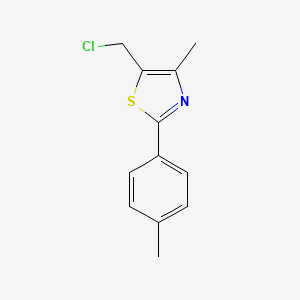
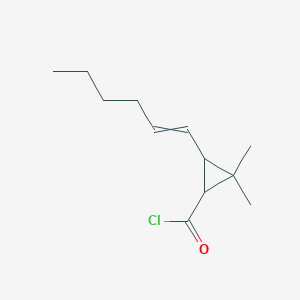
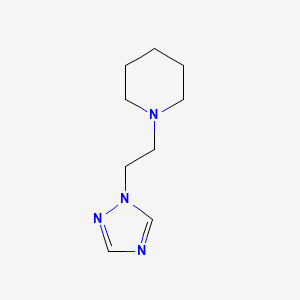

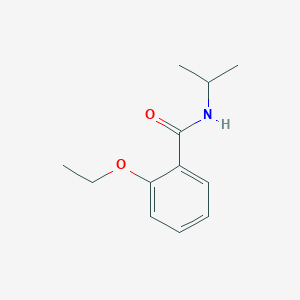
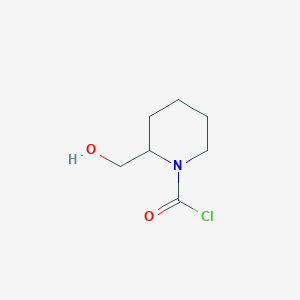
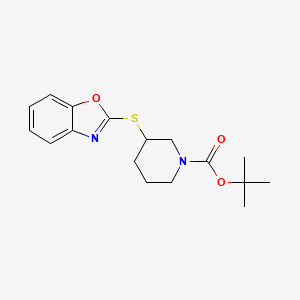
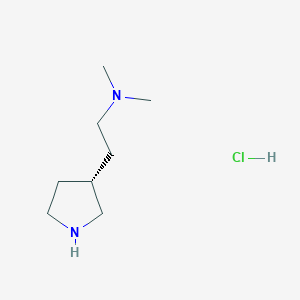
![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)

